2-(2-methoxyphenoxy)-N-(2-pyridinylmethyl)acetamide
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Overview
Description
"2-(2-methoxyphenoxy)-N-(2-pyridinylmethyl)acetamide" is a chemical compound with diverse applications in the field of chemistry and pharmacology. Although there are no specific studies focusing exclusively on this compound, related research provides insights into its synthesis, structure, and properties.
Synthesis Analysis
The synthesis of related compounds often involves reactions such as the reaction of pentaacetyl-β-D-glucosamine with phenols, boron trifluoride etherate in dry methylene chloride, and linear synthesis techniques (Analytical Sciences: X-ray Structure Analysis Online, 2006; International Journal of Drug Development and Research, 2014).
Molecular Structure Analysis
The molecular structure of similar compounds can be determined by X-ray diffraction analysis, revealing aspects like space groups, crystal systems, and molecular formulas (Asian Journal of Chemistry, 2023).
Chemical Reactions and Properties
Chemical reactions involving acetamide derivatives have been studied, showing how they react with various alkyl halides and sulfonates to afford substituted products (Chemical & pharmaceutical bulletin, 2022).
Physical Properties Analysis
The physical properties, such as crystal structure and hydrogen bonding patterns, are essential for understanding the behavior of acetamide derivatives (Acta crystallographica. Section C, Crystal structure communications, 2005).
Chemical Properties Analysis
The chemical properties, including the reactivity of the acetamide group and its modifications, are crucial in determining the compound's application in various fields (Bioorganic & medicinal chemistry, 2015).
properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-13-7-2-3-8-14(13)20-11-15(18)17-10-12-6-4-5-9-16-12/h2-9H,10-11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWPZBQLJMURMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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